molecular formula C18H12FN5O B5596373 4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Cat. No.: B5596373
M. Wt: 333.3 g/mol
InChI Key: FJEHMPLHRCNOTI-UHFFFAOYSA-N
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Description

4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is fused with a benzamide moiety. The incorporation of a fluorine atom at the 4-position of the benzamide ring enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine core, followed by the introduction of the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar structural features.

    1,2,4-triazolo[1,5-a]pyridine: A related compound with a different heterocyclic core.

    Quinazolin-4(3H)-one derivatives: Compounds containing a triazolo[1,5-a]pyrimidine moiety with antimicrobial properties.

Uniqueness

4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-fluoro-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O/c19-14-8-6-13(7-9-14)16(25)21-17-22-18-20-11-10-15(24(18)23-17)12-4-2-1-3-5-12/h1-11H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEHMPLHRCNOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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